

BPR5K230: Application Notes and Protocols for Kinase Inhibition Assays

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Compound of Interest

Compound Name: BPR5K230

Cat. No.: B15577885

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Introduction

BPR5K230 is a potent, dual inhibitor of the receptor tyrosine kinases MER (MERTK) and AXL, which are members of the TAM (TYRO3, AXL, MER) family.[1][2] Both AXL and MERTK are implicated in various aspects of cancer progression, including tumor growth, metastasis, drug resistance, and suppression of the anti-tumor immune response.[3] The dual inhibition of AXL and MERTK by **BPR5K230** presents a promising therapeutic strategy to simultaneously target tumor cell proliferation and modulate the tumor immune microenvironment.[3] These application notes provide detailed protocols for in vitro biochemical and cell-based assays to evaluate the inhibitory activity of **BPR5K230** against AXL and MER kinases.

Data Presentation

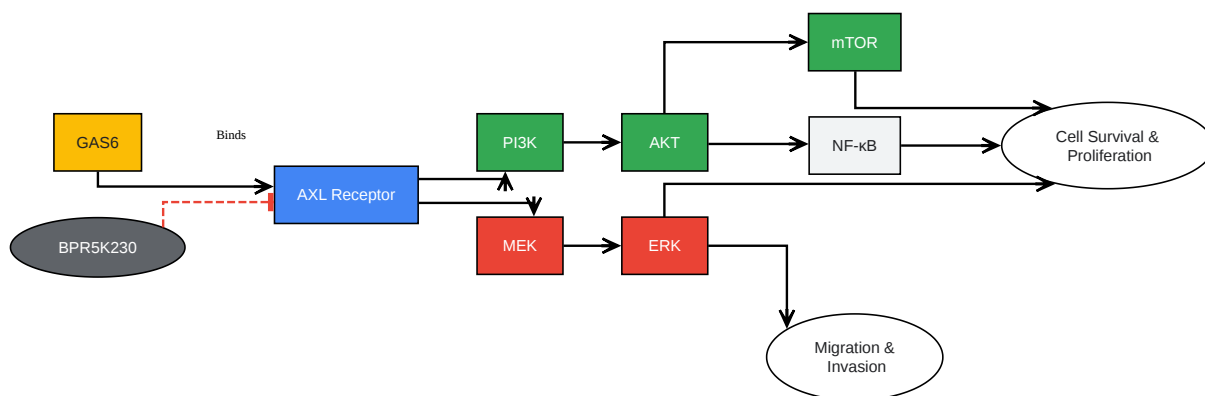
The inhibitory potency of **BPR5K230** against its primary targets, AXL and MER, has been quantified by determining its half-maximal inhibitory concentration (IC50) values. This data is crucial for designing effective kinase inhibition assays and for understanding the compound's therapeutic potential.

Kinase Target	BPR5K230 IC50 (nM)
MER	4.1
AXL	9.2

Table 1: In vitro inhibitory activity of **BPR5K230** against MER and AXL kinases.[1]

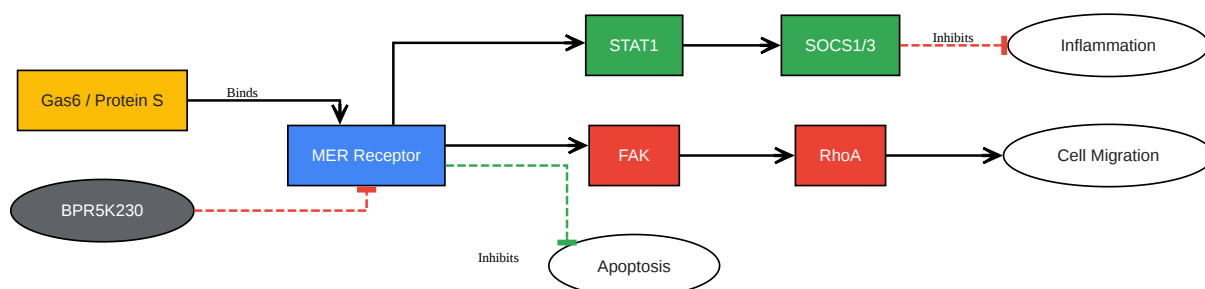
Signaling Pathways

AXL and MER are key players in intracellular signaling cascades that regulate cell survival, proliferation, and migration. **BPR5K230** exerts its effects by blocking these pathways.



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AXL Signaling Pathway Inhibition



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MER Signaling Pathway Inhibition

Experimental Protocols

Protocol 1: In Vitro Biochemical Kinase Inhibition Assay

This protocol describes a luminescence-based assay to determine the IC₅₀ value of **BPR5K230** by measuring the amount of ADP produced in the kinase reaction. This is a common and robust method for quantifying kinase activity.

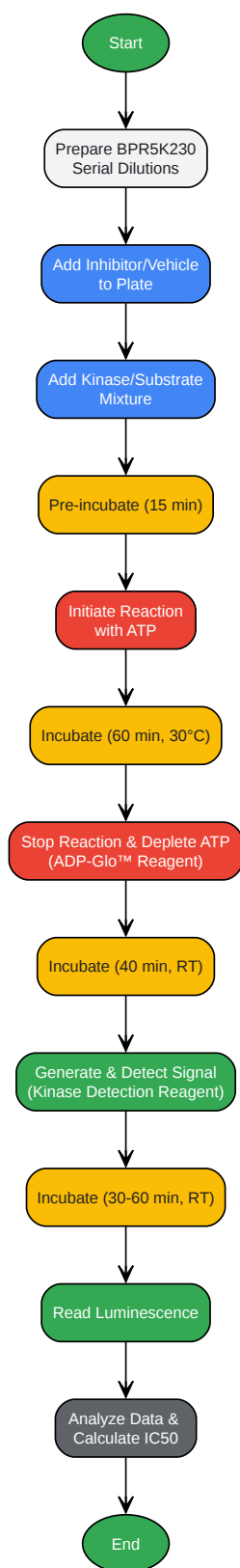
Materials:

- **BPR5K230**
- Recombinant human AXL and MER kinase
- Kinase-specific substrate (e.g., poly-Glu,Tyr 4:1)
- ATP
- Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
- ADP-Glo™ Kinase Assay Kit (Promega)
- White, opaque 96-well or 384-well plates
- Plate reader with luminescence detection capabilities

Procedure:

- Compound Preparation:
 - Prepare a 10 mM stock solution of **BPR5K230** in DMSO.
 - Perform a serial dilution of the **BPR5K230** stock solution in kinase assay buffer to create a range of concentrations (e.g., 10-point dilution series). The final DMSO concentration in the assay should not exceed 1%.
- Kinase Reaction:

- Add 5 μ L of the diluted **BPR5K230** or vehicle control (kinase assay buffer with the same final DMSO concentration) to the wells of the assay plate.
- Add 10 μ L of a 2x kinase/substrate mixture (containing the purified AXL or MER kinase and its substrate in kinase assay buffer) to each well.
- Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the kinase.
- Initiate the kinase reaction by adding 10 μ L of a 2x ATP solution to each well. The final ATP concentration should be at or near the K_m for the specific kinase.
- Incubate the plate at 30°C for 60 minutes.
- ADP Detection:
 - Add 25 μ L of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
 - Incubate the plate at room temperature for 40 minutes.
 - Add 50 μ L of Kinase Detection Reagent to each well. This will convert the ADP generated to ATP and produce a luminescent signal.
 - Incubate for 30-60 minutes at room temperature.
- Data Acquisition and Analysis:
 - Measure the luminescence signal using a plate reader.
 - Plot the luminescence signal against the logarithm of the **BPR5K230** concentration.
 - Calculate the IC₅₀ value by fitting the data to a four-parameter logistic curve.



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Biochemical Kinase Assay Workflow

Protocol 2: Cell-Based Kinase Inhibition Assay (Cell Proliferation)

This protocol determines the effect of **BPR5K230** on the proliferation of cells that are dependent on MER kinase activity for survival and growth. The Ba/F3 murine pro-B cell line is a suitable model system for this purpose, as it can be engineered to be dependent on the activity of a specific kinase.

Materials:

- Ba/F3 cells engineered to express human MER (Ba/F3-MER)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
- **BPR5K230**
- Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
- White, clear-bottom 96-well cell culture plates
- CO2 incubator (37°C, 5% CO2)
- Plate reader with luminescence detection capabilities

Procedure:

- Cell Seeding:
 - Harvest Ba/F3-MER cells in the exponential growth phase.
 - Seed the cells into a 96-well plate at a density of 5,000 cells per well in 90 µL of complete culture medium.
- Compound Treatment:
 - Prepare a serial dilution of **BPR5K230** in complete culture medium.
 - Add 10 µL of the diluted **BPR5K230** or vehicle control to the appropriate wells.

- Incubation:
 - Incubate the plate for 72 hours in a CO2 incubator.
- Cell Viability Measurement:
 - Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
 - Add 100 µL of CellTiter-Glo® reagent to each well.
 - Mix the contents of the wells for 2 minutes on an orbital shaker to induce cell lysis.
 - Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
- Data Acquisition and Analysis:
 - Measure the luminescence signal using a plate reader.
 - Calculate the percentage of cell proliferation inhibition relative to the vehicle-treated control.
 - Plot the percentage of inhibition against the logarithm of the **BPR5K230** concentration and determine the IC50 value.

Conclusion

BPR5K230 is a valuable research tool for investigating the roles of AXL and MER kinases in cancer and other diseases. The protocols outlined in these application notes provide a framework for accurately assessing the inhibitory activity of **BPR5K230** in both biochemical and cellular contexts. These assays are essential for further elucidating the mechanism of action of **BPR5K230** and for its continued development as a potential therapeutic agent.

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